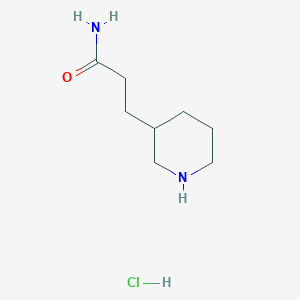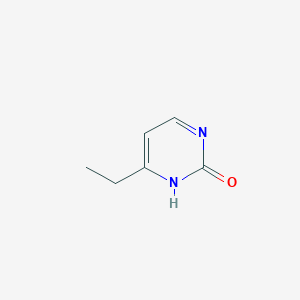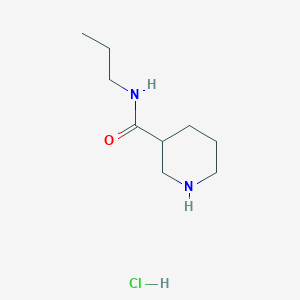![molecular formula C13H18Cl2N4 B1531148 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride CAS No. 1221722-47-9](/img/structure/B1531148.png)
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
Übersicht
Beschreibung
The compound “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives have been studied for various potential applications in medicine and other fields .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The presence of the benzene ring and carboximidamide group in the compound suggests potential for interesting chemical properties and reactivity, but without specific studies or data on this compound, a detailed molecular structure analysis isn’t possible .Wissenschaftliche Forschungsanwendungen
Photolysis and Carbene Generation
Research indicates that pyrazole derivatives, including structures similar to the chemical , have been used in studies exploring photolysis and carbene generation. For instance, a study on chloro(4-methylpent-3-en-1-ynyl)carbene generated through the photolysis of a related pyrazole compound highlights the utility of these reactions in organic synthesis. This process facilitates the production of alkynylchlorocyclopropanes, showcasing a method for selective cyclopropanation of double bonds, which could be beneficial in synthesizing complex organic molecules (Gvozdev et al., 2021).
Molecular Structure and Reactivity
Another study elaborates on the molecular structure of bis(substituted-carbonyl)benzene derivatives formed from reactions involving pyrazole. Through a combination of experimental and theoretical approaches, researchers have demonstrated the impact of pyrazole derivatives on the electronic and geometric properties of compounds. This investigation provides insights into the reactivity of such molecules, which is crucial for designing materials with desired chemical properties (Khan et al., 2020).
Chemical Library Generation
The use of a dimethylamino derivative of a thiophene-containing compound as a precursor for generating a diverse library of compounds underscores the versatility of pyrazole-related structures in synthesizing a wide range of chemical entities. This approach highlights the potential for creating structurally diverse compounds for various applications, including materials science and drug discovery (Roman, 2013).
Coordination Chemistry
Research into highly substituted pyrazole ligands and their complexes with metal ions such as platinum(II) and palladium(II) illustrates the application of pyrazole derivatives in coordination chemistry. These complexes have been explored for their structural characteristics and potential applications in catalysis and material science, pointing to the utility of such compounds in developing new materials with specific functions (Budzisz et al., 2004).
Luminescent Properties
The synthesis and characterization of pyrazole derivatives with luminescent properties showcase the potential for using these compounds in optical materials and sensors. Such studies contribute to the development of new materials that can be utilized in electronics and photonics, demonstrating the broad applicability of pyrazole-related compounds in scientific research (Tang et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]benzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c1-9-7-10(2)17(16-9)8-11-3-5-12(6-4-11)13(14)15;;/h3-7H,8H2,1-2H3,(H3,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVVPXYPKQWEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=N)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1531065.png)




![Imidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1531074.png)







